molecular formula C10H11ClFNO2 B13546288 Methyl (R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate

Methyl (R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate

Cat. No.: B13546288
M. Wt: 231.65 g/mol
InChI Key: FIUKYBQYATXIMF-SECBINFHSA-N
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Description

Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and methyl acrylate.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The key steps include the nucleophilic attack of the amino group on the acrylate, followed by cyclization and esterification to form the final product.

Industrial Production Methods

In an industrial setting, the production of methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate
  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluorophenylboronic acid

Uniqueness

Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the phenyl ring. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate

InChI

InChI=1S/C10H11ClFNO2/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m1/s1

InChI Key

FIUKYBQYATXIMF-SECBINFHSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)F)N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)Cl)F)N

Origin of Product

United States

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